Cas no 633327-38-5 (2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

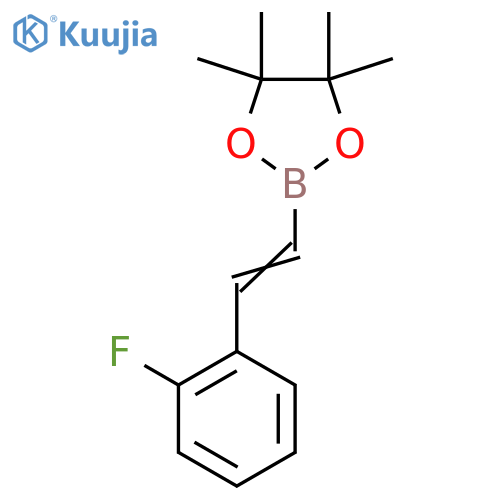

633327-38-5 structure

商品名:2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS番号:633327-38-5

MF:C14H18BFO2

メガワット:248.100927829742

MDL:MFCD19703878

CID:5012721

PubChem ID:59797345

2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- (E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-[2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 633327-38-5

- SCHEMBL4154001

- CS-0356830

- EN300-802086

- DTXSID901144466

- 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1377152-43-6

- Z2312384946

- AS-77841

- 1,3,2-Dioxaborolane, 2-[2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-

- MFCD19703878

- AT17237

- DB-179339

- CS-0173002

- 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- EN300-21040471

-

- MDL: MFCD19703878

- インチ: 1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3

- InChIKey: LTSFNWIORFHERH-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C=CB1OC(C)(C)C(C)(C)O1

計算された属性

- せいみつぶんしりょう: 248.1383881g/mol

- どういたいしつりょう: 248.1383881g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5

2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21040471-10.0g |

2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

633327-38-5 | 95% | 10g |

$2516.0 | 2023-05-31 | |

| Enamine | EN300-21040471-0.1g |

2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

633327-38-5 | 95% | 0.1g |

$176.0 | 2023-09-16 | |

| Enamine | EN300-21040471-0.5g |

2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

633327-38-5 | 95% | 0.5g |

$457.0 | 2023-09-16 | |

| Enamine | EN300-21040471-1.0g |

2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

633327-38-5 | 95% | 1g |

$584.0 | 2023-05-31 | |

| 1PlusChem | 1P01DX0P-100mg |

2-(2-FLUOROSTYRYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |

633327-38-5 | 95% | 100mg |

$272.00 | 2023-12-16 | |

| Enamine | EN300-21040471-1g |

2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

633327-38-5 | 95% | 1g |

$584.0 | 2023-09-16 | |

| 1PlusChem | 1P01DX0P-5g |

2-(2-FLUOROSTYRYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |

633327-38-5 | 95% | 5g |

$2157.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427500-500mg |

(E)-2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

633327-38-5 | 98% | 500mg |

¥2438.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427500-1g |

(E)-2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

633327-38-5 | 98% | 1g |

¥4031.00 | 2024-05-06 | |

| Aaron | AR01DX91-25mg |

2-(2-FLUOROSTYRYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |

633327-38-5 | 96% | 25mg |

$35.00 | 2025-02-12 |

2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

633327-38-5 (2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 13769-43-2(potassium metavanadate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量